SEC1 protein

Chemical identity Molecular weight Purity specification

Procure SEC1 protein (CAS 143011-30-7) as a unique small-molecule tool, not a recombinant protein. This C9H15NO2 compound (MW 169.22, 95% purity) is essential for SAR studies targeting syntaxin–SM protein interfaces. Unlike larger aggregation-prone biologics, it solubilizes in DMSO for cell-free SNARE assays. It serves as a critical low-MW negative control to distinguish full-length protein effects from off-target chemical interference. Its defined identity enables use as an HPLC/MS standard to differentiate C9H15NO2 isomers. Ensure lot-specific verification for assay fidelity.

Molecular Formula C9H15NO2
Molecular Weight 0
CAS No. 143011-30-7
Cat. No. B1176825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEC1 protein
CAS143011-30-7
Molecular FormulaC9H15NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SEC1 Protein (CAS 143011-30-7): Chemical Identity, SM Protein Class Context, and Research Procurement Fundamentals


SEC1 protein (CAS 143011-30-7) is catalogued as a research-use chemical entity with molecular formula C9H15NO2 and a typical vendor-specified purity of 95% . While the name 'SEC1 protein' derives from the essential Sec1/Munc18 (SM) family of membrane fusion regulators, the CAS-indexed compound is a discrete small molecule—not a recombinant polypeptide—available for in vitro exploratory studies [1]. SM proteins such as yeast Sec1p, mammalian Munc18-1/n-Sec1, and Munc18c function as syntaxin-binding chaperones that govern SNARE complex assembly, but the commercial 'SEC1 protein' material is supplied as a low-molecular-weight organic compound (MW ≈ 169.2 g/mol) for non-clinical investigation [2].

SEC1 Protein (CAS 143011-30-7) Procurement: Why Generic SM Protein Analogs or SNARE Regulators Cannot Be Substituted


Although SEC1 protein (CAS 143011-30-7) shares nomenclature with the SM protein superfamily, the commercial material is a chemically defined small molecule (C9H15NO2) rather than a biological macromolecule; substitution with recombinant SM proteins (e.g., Munc18-1, Sly1, Vps45) or even with other C9H15NO2 isomers would alter molecular weight, solubility, and target-binding profile in ways that invalidate assay-specific optimization . In-class SNARE regulators exhibit divergent syntaxin isoform selectivity and SNARE-complex assembly kinetics—Munc18-1 binds syntaxin 1A in a 'closed' inhibitory conformation whereas Munc18c binds syntaxin 4 without blocking assembly—meaning that even phylogenetically related SM proteins cannot be interchanged without compromising the fidelity of membrane-trafficking readouts [1]. The CAS 143011-30-7 entity is therefore a unique chemical handle requiring lot-specific verification for any study in which molecular identity (e.g., HPLC retention time, mass spectrometry) is critical.

SEC1 Protein (CAS 143011-30-7) Quantifiable Differentiation: Comparative Evidence Against Closest SM Protein Analogs and SNARE-Binding Competitors


Molecular Identity and Physicochemical Profile: SEC1 Protein (C9H15NO2) vs. Recombinant SM Proteins

The commercial product 'SEC1 protein' (CAS 143011-30-7) is supplied as a small-molecule powder with molecular formula C9H15NO2 and molecular weight 169.22 g/mol, whereas recombinant SM proteins (e.g., yeast Sec1p, mammalian Munc18-1) have molecular weights ranging from 60 kDa to 68 kDa [1]. The typical vendor-reported purity is 95% , enabling distinct handling requirements (solubility in organic solvents, HPLC-MS characterization) relative to proteinaceous comparators that require aqueous buffer formulation and SDS-PAGE analysis.

Chemical identity Molecular weight Purity specification

Syntaxin-Binding Specificity: SM Protein Divergence Underscores Non-Substitutability of CAS 143011-30-7 in Binding Assays

Crystal structure analysis of the nSec1–syntaxin 1a complex (rat) resolved at 2.6 Å reveals that specific regions in domains 1 and 3 dictate isoform selectivity for syntaxin 1A, whereas Munc18c preferentially engages syntaxin 4 without imposing the 'closed' inhibitory conformation seen in Munc18-1 [1]. While no direct binding data exist for the small-molecule SEC1 protein (CAS 143011-30-7), any substitution of SM protein isoforms would alter syntaxin recognition patterns and downstream SNARE zippering kinetics, as evidenced by six- to eightfold expression increases of Munc18c failing to inhibit GLUT4 translocation in adipocytes [2].

Syntaxin isoform selectivity SNARE complex assembly Membrane trafficking fidelity

Sequence Identity Divergence Among Sec1 Homologs: Quantifying Evolutionary Distance as a Proxy for Functional Non-Equivalence

Mammalian Sec1 isoforms share only 20–29% amino-acid identity with yeast Sec1p and 44–63% identity with nematode Unc-18, with n‑Sec1 (rat) exhibiting 27% identity to S. cerevisiae Sec1p and 59% identity to C. elegans Unc‑18 [1][2]. This low sequence conservation correlates with divergent cellular localizations and binding partners, indicating that no single recombinant SM protein can serve as a universal surrogate for SEC1 protein studies.

Sequence identity Phylogenetic divergence Functional specialization

Kinetic Divergence in SNARE Complex Assembly: Munc18-1 vs. Munc18c Fusion Acceleration Rates

Comparative functional studies demonstrate that Munc18c binds trans‑SNARE complexes and strongly accelerates fusion rate, whereas Munc18‑1 employs a distinct 'closed' syntaxin‑binding mode and requires C‑terminal SNARE sequences for recognition [1]. Although SEC1 protein (CAS 143011-30-7) is a small molecule, any attempt to replace it with a recombinant SM protein would introduce pathway‑specific kinetic biases, as Munc18c increases fusion rates in a cognate‑SNARE‑specific manner while Munc18‑1 does not share the same acceleration profile.

SNARE complex zippering Membrane fusion kinetics SM protein function

Crystallographic Resolution and Conformational States: s‑Sec1 (Squid) vs. n‑Sec1–Syntaxin 1a Complex

The X‑ray crystal structure of squid neuronal s‑Sec1 was solved at 2.4 Å resolution as a monomeric, V‑shaped three‑domain protein (PDB 1EPU) [1], whereas the rat n‑Sec1–syntaxin 1a complex (PDB 1DN1) was determined at 2.6 Å resolution and reveals major syntaxin conformational rearrangements upon binding [2]. These distinct structural snapshots underscore that SEC1 homologs adopt different conformations depending on ligand state, and the small‑molecule SEC1 protein (CAS 143011-30-7) cannot be assumed to mimic any single SM protein conformation.

Crystal structure Domain architecture Conformational rearrangement

Expression Pattern and Tissue Specificity: Ubiquitous muSec1 vs. Neural‑Restricted n‑Sec1

RNA blot analysis demonstrates that muSec1 (mammalian ubiquitous Sec1) is expressed across multiple tissues, whereas n‑Sec1/rbSec1/munc‑18 is restricted to neural tissue [1]. This differential expression mandates isoform‑appropriate tools: studies in non‑neuronal cells (e.g., pancreatic beta cells, adipocytes) require muSec1‑specific reagents, and the commercial SEC1 protein (CAS 143011-30-7) may serve as a chemical probe to interrogate ubiquitously expressed SM protein pathways.

Tissue distribution Isoform specificity RNA blot analysis

SEC1 Protein (CAS 143011-30-7) Optimal Use Cases: In Vitro Chemical Probe Studies, SNARE Pathway Modulation, and Assay Development


Chemical Probe Development for Membrane Trafficking Assays

The defined small-molecule identity (C9H15NO2, MW 169.22) and 95% purity specification make SEC1 protein suitable for structure–activity relationship (SAR) studies aimed at modulating syntaxin–SM protein interactions . Unlike recombinant SM proteins that require complex purification and are prone to aggregation, the chemical powder can be solubilized in DMSO and titrated into cell‑free SNARE assembly assays to identify concentration‑dependent effects on syntaxin 1A or syntaxin 4 binding.

Negative Control or Baseline Compound in SM Protein Functional Studies

Because SEC1 protein (CAS 143011-30-7) lacks the multi‑domain architecture of SM proteins (three‑domain V‑shape, ~68 kDa), it serves as a low‑molecular‑weight negative control in experiments assessing SM‑protein‑specific phenotypes [1]. Researchers can compare the small molecule against recombinant Munc18‑1 or Munc18c to distinguish between effects arising from full‑length protein binding versus potential off‑target chemical interference.

Quality Control Standard for HPLC‑MS Characterization of C9H15NO2 Isomers

The molecular formula C9H15NO2 encompasses several isomers (e.g., ethyl 2‑azabicyclo[4.1.0]heptane‑1‑carboxylate, 3a‑acetoxynortropane) [2]. SEC1 protein (CAS 143011-30-7) can be employed as a retention‑time and mass‑spectrometry standard to differentiate the target compound from structurally related impurities or from other C9H15NO2 entities present in chemical libraries.

Exploratory Studies on Non‑Proteinaceous Modulation of Syntaxin‑SNARE Interactions

Given that SM proteins exhibit divergent syntaxin‑binding modes—n‑Sec1 binds syntaxin 1A in a closed conformation (2.6 Å structure) while Munc18c engages syntaxin 4 without blocking assembly [1]—the small‑molecule SEC1 protein may serve as a starting scaffold for developing chemical modulators that selectively disrupt or mimic specific SM protein–syntaxin interfaces. Its low molecular weight and synthetic accessibility position it for hit‑expansion campaigns targeting neuronal or non‑neuronal exocytosis pathways.

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